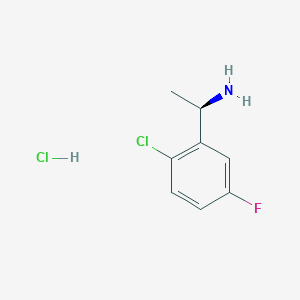
(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C₈H₉ClFN
- Molecular Weight : Approximately 173.62 g/mol
- Structure : Contains a phenyl ring substituted with chlorine and fluorine atoms, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its binding affinity and selectivity towards these targets. The amine group can facilitate hydrogen bonding and ionic interactions, modulating the activity of target molecules.
1. Receptor Binding Studies
In biological research, this compound has been utilized as a ligand in studies examining enzyme-substrate interactions and receptor binding profiles. Its structural characteristics allow it to engage effectively with various receptors, potentially influencing neurotransmitter levels or receptor activity.
2. Antimicrobial Activity
Preliminary studies indicate that compounds structurally related to (R)-1-(2-Chloro-5-fluorophenyl)ethanamine exhibit antimicrobial properties. For instance, certain alkaloids have shown moderate to good activity against Gram-positive and Gram-negative bacterial strains, suggesting that similar derivatives might also possess antibacterial capabilities .
3. Anticancer Potential
Research indicates that compounds with similar structures may exhibit anticancer properties. For example, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate cancer cells, indicating a potential for (R)-1-(2-Chloro-5-fluorophenyl)ethanamine in cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigating the effects of structurally similar compounds on prostate cancer cells revealed significant inhibition of cell proliferation, suggesting that (R)-1-(2-Chloro-5-fluorophenyl)ethanamine could be explored further for its anticancer properties. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .
Case Study 2: Antimicrobial Efficacy
Research into related compounds showed promising antibacterial activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition. This suggests that (R)-1-(2-Chloro-5-fluorophenyl)ethanamine may also exhibit similar antimicrobial properties .
特性
CAS番号 |
1217456-32-0 |
|---|---|
分子式 |
C8H9ClFN |
分子量 |
173.61 g/mol |
IUPAC名 |
(1R)-1-(2-chloro-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChIキー |
QCOOJFVYFYLDCA-RXMQYKEDSA-N |
SMILES |
CC(C1=C(C=CC(=C1)F)Cl)N.Cl |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1)F)Cl)N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















